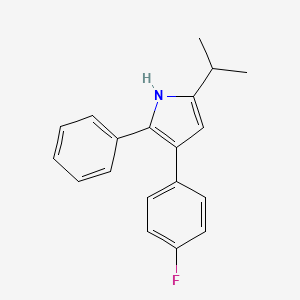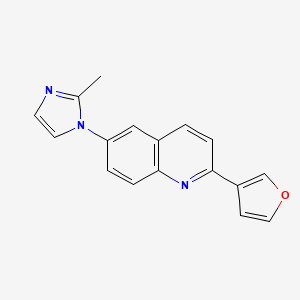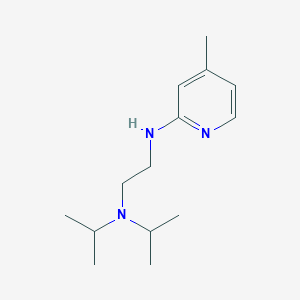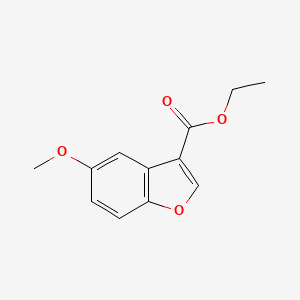
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group at the third position, an isopropyl group at the fifth position, and a phenyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde, isopropylamine, and phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another structurally related compound with a pyrazole ring and additional naphthyl group.
Uniqueness
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of the fluorophenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the isopropyl and phenyl groups contribute to its steric and electronic characteristics.
属性
分子式 |
C19H18FN |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-phenyl-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C19H18FN/c1-13(2)18-12-17(14-8-10-16(20)11-9-14)19(21-18)15-6-4-3-5-7-15/h3-13,21H,1-2H3 |
InChI 键 |
PCLLZOUFTCKMIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)

![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
![2-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13870007.png)
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)

![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)

![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)

![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
